4-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine
Overview
Description
3-Amino-4-fluoro-6-azaindole is a chemical compound with the molecular formula C7H6FN3 . It is a derivative of azaindole, a class of compounds that have been found to exhibit significant biological activities .
Synthesis Analysis
The synthesis of azaindoles, including 3-Amino-4-fluoro-6-azaindole, has been a topic of interest in recent years due to their biochemical and biophysical properties . Various synthetic methods have been developed for azaindole core units, leading to a number of diversely substituted azaindoles . These include bioactive natural products, key intermediates, and drug candidates .Molecular Structure Analysis
The molecular structure of 3-Amino-4-fluoro-6-azaindole consists of a pyridine and a pyrrole ring fused by a C-C bond . The substitution of a sp2 CH fragment by a sp2 nitrogen atom differentiates it from other similar entities .Chemical Reactions Analysis
Azaindoles have been the subject of numerous investigations due to their interesting biochemical and biophysical properties . Investigators have designed and implemented novel synthetic methods for azaindole core units . These strategies have led to the production of a number of diversely substituted azaindoles .Mechanism of Action
Safety and Hazards
While specific safety and hazard information for 3-Amino-4-fluoro-6-azaindole is not available, general safety measures for handling similar chemical compounds include ensuring adequate ventilation, using personal protective equipment, avoiding dust formation, and keeping away from sources of ignition .
Future Directions
The azaindole chemical scaffold, which includes 3-Amino-4-fluoro-6-azaindole, has yielded several therapeutic agents for a variety of diseases . This suggests potential future directions in the development of novel and facile methodologies for azaindole derivatives of biological interest . The commercial availability of azaindoles has steadily increased, and synthetic innovation has been continuously updated .
Properties
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFGXDQVJDRIFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270859 | |
Record name | 4-Fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190313-86-0 | |
Record name | 4-Fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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